N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-20-13-7-5-12(6-8-13)10-15(19)16-14-9-11(2)17-18(14)3/h5-9H,4,10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPOEYHGBIJUKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten-Baumann Reaction (Acid Chloride Route)
Carbodiimide-Mediated Coupling (EDCI/HOBt)
-
Reagents : 2-(4-Ethoxyphenyl)acetic acid (1.0 eq), EDCI (1.5 eq), HOBt (1.5 eq), DMF (solvent).
-
Conditions : Stir at room temperature for 12 hours.
-
Workup : Quench with water, extract with ethyl acetate, and purify via recrystallization (yield: 75–80%).
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Schotten-Baumann | 60–65 | 92–95 | 6 hours |
| EDCI/HOBt | 75–80 | 98–99 | 12 hours |
Optimization of Reaction Conditions
Solvent Effects on Coupling Efficiency
Temperature and Catalysis
-
EDCI/HOBt coupling : Optimal at 25°C; higher temperatures (>40°C) lead to side reactions.
-
Acid chloride route : Requires low temperatures (0–5°C) to minimize hydrolysis.
Characterization and Analytical Data
Spectroscopic Data for Final Product :
-
1H NMR (400 MHz, DMSO-d6) : δ 1.35 (t, J = 7.0 Hz, 3H, OCH2CH3), 2.15 (s, 3H, CH3), 2.32 (s, 3H, CH3), 3.52 (s, 2H, CH2CO), 4.02 (q, J = 7.0 Hz, 2H, OCH2), 5.82 (s, 1H, pyrazole-H), 7.25 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (d, J = 8.4 Hz, 2H, Ar–H), 9.45 (s, 1H, NH).
-
IR (KBr) : 3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N stretch).
Purity Assessment :
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Hydrogen Bonding and Crystal Packing
The dimethylpyrazole and ethoxyphenyl groups in the target compound may participate in C–H···O or N–H···O hydrogen bonds, influencing crystal packing and solubility. Similar interactions are critical in stabilizing the tautomeric forms of thiazolidinone acetamides and pyridazinone derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-(4-ethoxyphenyl)acetamide?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. A general approach involves:
- Step 1 : Formation of the pyrazole core through cyclocondensation of hydrazine derivatives with diketones or β-keto esters.
- Step 2 : Introduction of the 4-ethoxyphenylacetamide moiety via nucleophilic acyl substitution or coupling reactions.
- Step 3 : Optimization of reaction conditions (e.g., catalysts like pyridine/zeolites, temperatures ~150°C) to enhance yield and purity .
- Key Reagents : Ethyl chloroacetate, substituted phenylhydrazines, and bases (e.g., NaOH/K₂CO₃) for pH control .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths, angles, and tautomeric states .
- Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments and substituent effects (e.g., ethoxy group at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 314.16) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus show moderate inhibition zones (e.g., 12–15 mm at 50 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~20 µM in HeLa cells) suggest apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer :
- Catalyst screening : Test zeolites (e.g., Zeolite Y-H) or ionic liquids to enhance regioselectivity in pyrazole formation .
- Solvent systems : Use DMF/THF mixtures to improve solubility of intermediates .
- Temperature gradients : Gradual heating (e.g., 80°C → 150°C) minimizes side reactions during cyclization .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2) or receptors (e.g., EGFR). Focus on hydrogen bonding with the acetamide group and hydrophobic interactions with the pyrazole ring .
- QSAR studies : Use descriptors like logP and polar surface area to correlate substituent effects with activity .
Q. How can contradictions in spectroscopic data (e.g., tautomerism) be resolved?
- Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent shifts (e.g., coalescence at 300 K) to identify tautomeric equilibria (e.g., imine-enamine forms) .
- Crystallographic validation : Compare solution-state NMR with solid-state X-ray data to confirm dominant tautomers .
Q. What strategies enhance the compound’s stability under varying pH and light conditions?
- Methodological Answer :
- Photostability assays : Expose to UV-Vis light (λ = 254 nm) and monitor degradation via HPLC. Use amber glassware or antioxidants (e.g., BHT) to mitigate .
- pH stability : Conduct accelerated stability studies (25°C/60% RH) across pH 3–9. Buffered formulations (e.g., phosphate buffer) prevent hydrolysis of the ethoxy group .
Q. How are structure-activity relationship (SAR) studies designed for derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
